molecular formula C10H15NO3S B13723070 4-Hydroxy-N-isopropyl-2-methylbenzenesulfonamide

4-Hydroxy-N-isopropyl-2-methylbenzenesulfonamide

Cat. No.: B13723070
M. Wt: 229.30 g/mol
InChI Key: VWYCMYOVVNHIIT-UHFFFAOYSA-N
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Description

4-Hydroxy-N-isopropyl-2-methylbenzenesulfonamide is an organic compound with the molecular formula C10H15NO3S It is a sulfonamide derivative, characterized by the presence of a hydroxyl group, an isopropyl group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N-isopropyl-2-methylbenzenesulfonamide typically involves the reaction of 4-hydroxy-2-methylbenzenesulfonyl chloride with isopropylamine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is typically purified using techniques such as distillation, crystallization, or filtration .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-isopropyl-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-N-isopropyl-2-methylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-isopropyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-N-isopropyl-2-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxyl group enhances its solubility and potential for hydrogen bonding, while the isopropyl group provides steric hindrance that can influence its interaction with molecular targets.

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

4-hydroxy-2-methyl-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C10H15NO3S/c1-7(2)11-15(13,14)10-5-4-9(12)6-8(10)3/h4-7,11-12H,1-3H3

InChI Key

VWYCMYOVVNHIIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)S(=O)(=O)NC(C)C

Origin of Product

United States

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